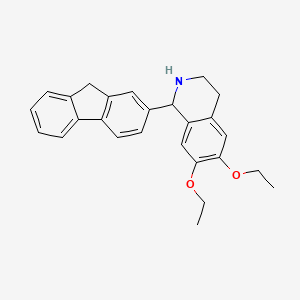
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and an oxido group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-7-methoxyquinoxaline-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxido or hydroxyl groups.
Reduction: Conversion to hydroxyquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline esters.
科学研究应用
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate involves its interaction with various molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
4-Hydroxy-7-methoxyquinoxaline-2-carboxylic acid: Lacks the ethyl ester and oxido groups, making it less reactive in certain chemical reactions.
Ethyl 4-hydroxyquinoxaline-2-carboxylate: Lacks the methoxy and oxido groups, resulting in different reactivity and applications.
7-Methoxyquinoxaline-2-carboxylic acid:
Uniqueness
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxido group, in particular, enhances its potential for redox reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H12N2O6 |
|---|---|
分子量 |
280.23 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-3-20-12(16)10-11(15)14(18)8-5-4-7(19-2)6-9(8)13(10)17/h4-6,18H,3H2,1-2H3 |
InChI 键 |
CISGLNCOCJPOKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N(C1=O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)

![(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006732.png)
![methyl 4-[1-oxo-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15006734.png)

![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15006774.png)
![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)
![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)
